Product packaging for Phenolindophenol(Cat. No.:CAS No. 500-85-6)

Phenolindophenol

Cat. No.: B113434
CAS No.: 500-85-6
M. Wt: 199.20 g/mol
InChI Key: RSAZYXZUJROYKR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indophenol-Based Research

The origins of indophenol and related dyes, such as indanilines and indamines, can be traced back to the mid-19th century, a period marked by the successful commercialization of synthetic dyes researchgate.net. Indophenol was notably introduced by Köchlin and Witt in 1881 dictionary.com. Early research and development saw indophenol and its group of dyes applied in areas such as color photography and hair dyeing researchgate.net. Unlike some other intermediate blue dyes formed through the oxidation of diamines, indophenol demonstrated stability, making it suitable for dyeing and printing processes dictionary.com.

While indophenols and indamines are largely considered obsolete as textile colorants today, their chemical significance has evolved. They continue to serve as crucial intermediates in the manufacture of sulfur dyes and have found utility in specialized applications, including liquid crystal displays, fuel cells, and chemical-mechanical polishing wikipedia.orgresearchgate.net.

Academic Significance of Indophenol in Analytical Chemistry

Indophenol holds substantial academic significance, particularly in analytical chemistry, where its formation is central to the widely recognized Berthelot reaction. This reaction is a cornerstone method for the spectrophotometric determination of ammonia (B1221849) (NH) nih.govwikipedia.orgresearchgate.netnih.gov.

The mechanism of the Berthelot reaction typically involves three key steps:

Monochloramine Formation: Ammonia reacts with a hypochlorite (B82951) source (e.g., sodium hypochlorite) in an alkaline environment to produce monochloramine researchgate.netupv.esrsc.org. NH + OCl → NHCl + OH upv.es

Reaction with Phenol (B47542): The monochloramine then reacts with a phenolic compound (such as phenol or salicylate) to form benzoquinone chlorimine researchgate.netupv.esrsc.org.

Indophenol Dye Formation: The benzoquinone chlorimine further reacts with a second phenolic compound via oxidative coupling to yield the highly conjugated blue indophenol dye researchgate.netupv.esrsc.org.

The kinetics of the second step are often enhanced by the presence of a coupling reagent, most predominantly sodium nitroprusside, which also contributes to the stability of the monochloramine at high pH, a condition essential for indophenol chromophore formation researchgate.netrsc.org. The resulting indophenol dye is highly conjugated and exhibits strong absorbance in the visible light spectrum, typically between 630 nm and 720 nm, allowing for its quantitative detection via spectrophotometry researchgate.netnih.govacs.org. This colorimetric approach has been successfully applied to measure ammonia in diverse matrices, including blood, soil, and seawater nih.gov. Beyond ammonia, the indophenol method has also been adapted for the detection of urea (B33335) and in assays for phenol oxidases, such as tyrosinase, where the formation and subsequent oxidation of indophenol can be monitored spectrophotometrically ontosight.airesearchgate.net.

Overview of Indophenol Derivatives in Scientific Investigation

The indophenol group encompasses various derivatives, which are essentially indophenol compounds with different substituents on their molecular structure wikipedia.org. These modifications can impart distinct chemical and physical properties, leading to specialized applications in scientific investigation.

One of the most notable derivatives is 2,6-Dichlorophenolindophenol (DCPIP) . DCPIP is widely utilized as a redox dye due to its characteristic color change: it is blue in its oxidized state (with maximal absorption at 600 nm) and becomes colorless upon reduction wikipedia.org. This property makes DCPIP invaluable in several biochemical and analytical contexts. For instance, it is frequently employed to determine the presence and concentration of vitamin C (ascorbic acid), as ascorbic acid reduces DCPIP, causing it to decolorize wikipedia.orgwikipedia.org. Furthermore, DCPIP is a component of the Hill reagents family and is used to measure the rate of photosynthesis, as it can be decolorized by chemical reduction when exposed to light in a photosynthetic system wikipedia.org.

Beyond DCPIP, the broader class of indophenol derivatives finds applications in various fields, including their use in lubricants, as components in redox materials, and in liquid crystal displays wikipedia.orgresearchgate.net. The versatility of the indophenol core structure allows for the synthesis of compounds tailored for specific research and industrial needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B113434 Phenolindophenol CAS No. 500-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one
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InChI

InChI=1S/C12H9NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAZYXZUJROYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2075425
Record name 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-
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Molecular Weight

199.20 g/mol
Source PubChem
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CAS No.

500-85-6
Record name Phenolindophenol
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Record name Indophenol
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Record name 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-
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Record name N-(4-hydroxyphenyl)-p-benzoquinone monoimine
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Record name Indophenol
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Fundamental Chemical Principles and Reaction Mechanisms of Indophenol Formation

The Berthelot Reaction: Mechanism and Stoichiometry

The Berthelot reaction, first reported by Marcellin Pierre Eugène Berthelot in 1859, is a colorimetric method used for the determination of ammonia (B1221849). It involves the reaction of ammonia with a phenolic compound and a hypochlorite (B82951) source to form an intensely blue indophenol dye msu.eduupv.eswikipedia.org. Under controlled conditions, the amount of indophenol produced is directly proportional to the initial ammonia concentration, allowing for its spectrophotometric quantification msu.eduresearchgate.netupv.es.

Stepwise Reaction Pathways and Intermediate Species (e.g., monochloramine, quinone chloramine)

The formation of indophenol via the Berthelot reaction proceeds through a series of distinct steps:

Monochloramine Formation : In the initial step, ammonia (NH₃) reacts with hypochlorite ions (OCl⁻) under basic pH conditions to form monochloramine (NH₂Cl) msu.eduresearchgate.netupv.esmdpi.comnih.gov. This reaction is crucial as monochloramine is the first key intermediate. NH₃ + OCl⁻ → NH₂Cl + OH⁻

Benzoquinone Chlorimine Formation : Subsequently, monochloramine reacts with a molecule of phenol (B47542) to yield benzoquinone chlorimine (also referred to as quinone-N-chloroimine or N-chloroquinoneimine) msu.eduresearchgate.netmdpi.comnih.gov. This intermediate is a crucial precursor to the final dye.

Indophenol Formation : In the final step, the benzoquinone chlorimine intermediate reacts with a second molecule of phenol through an oxidative coupling process to form the indophenol dye msu.eduresearchgate.netmdpi.comnih.gov. This highly conjugated structure is responsible for the characteristic blue color.

In related reaction mechanisms, such as the Gibbs reaction (a phenol assay), N-chloroimine radical anions have been identified as intermediate species that can lead to indophenol formation through various pathways, including radical chain reactions acs.orgnih.gov.

Catalytic Effects and Reaction Kinetics (e.g., sodium nitroprusside, acetone)

The Berthelot reaction, particularly the indophenol formation step, can be relatively slow, often requiring the use of catalysts or elevated temperatures to achieve complete color development msu.edunih.gov.

Sodium Nitroprusside : Sodium nitroprusside (sodium nitroferricyanide) is the most prevalently used catalyst in the Berthelot reaction msu.eduresearchgate.netupv.esmdpi.comnih.govrsc.orgresearchgate.netgoogle.com. Its addition significantly increases the sensitivity and kinetics of the reaction msu.eduresearchgate.net. It is believed to act as a coupling reagent, enhancing the rate of the reaction between monochloramine and phenol researchgate.net. Research suggests that the actual catalytic species formed from sodium nitroprusside in mildly alkaline solutions might be sodium nitritopentacyanoferrate or sodium pentacyanoaquoferrate msu.edu.

Acetone : Acetone has also been reported as an effective catalyst for the Berthelot reaction, leading to increased sensitivity msu.edu.

Kinetic studies indicate that the formation of indophenol is generally a second-order reaction. However, when reagents are added simultaneously and in excess, the reaction can exhibit pseudo-first-order kinetics rsc.org. For methods employing salicylate (B1505791), the oxidation of 5-aminosalicylate (B10771825) is often identified as the rate-limiting step, which is consistent with the requirement for a catalyst like sodium nitroprusside upv.es.

Influence of pH on Indophenol Formation and Stability

The pH of the reaction medium plays a critical role in the efficiency and stability of indophenol formation in the Berthelot reaction. The reaction typically proceeds under alkaline conditions, with optimal indophenol formation generally observed at pH values greater than 10 mdpi.com.

The initial step, the formation of monochloramine from ammonia and hypochlorous acid, shows a maximum rate at approximately pH 8.0 msu.edu. However, monochloramine itself can decompose extensively in the presence of hypochlorous acid if the pH falls below 10.0 msu.edu. While alkaline conditions are necessary for the reaction, excessively high pH values can sometimes suppress indophenol formation. For instance, in studies related to the Gibbs reaction, the quantity of indophenol formed was observed to decrease gradually at very high pH values, such as pH 12.8 acs.org. The stability of the formed indophenol dye can also be influenced by pH, affecting the accuracy of colorimetric measurements over time upv.es.

Role of Substituted Phenols in Reaction Efficiency and Selectivity

The traditional phenol reagent in the Berthelot reaction can be substituted with various phenolic compounds to enhance reaction efficiency, selectivity, and reduce toxicity. Common alternatives include sodium salicylate, thymol (B1683141) (3-methyl-6-isopropylphenol), o-phenylphenol, and 1-naphthol (B170400) msu.edumdpi.comgoogle.comsigmaaldrich.comwikipedia.orgnih.gov.

Increased Sensitivity and Stability : The use of substituted phenols, such as thymol, has been shown to increase sensitivity and provide more stable blank readings msu.edu. Replacement of phenol with 2-phenylphenol (B1666276) can reduce interferences from other soil and water constituents and improve color stability at slightly lower pH wikipedia.org.

Specificity : The Berthelot reaction, particularly when modified with certain substituted phenols, exhibits specificity for monochloramine. This specificity is attributed to the requirement of two exchangeable hydrogen atoms on the chloramine (B81541) to form the indophenol blue mdpi.comgoogle.com. This property allows for differentiation from organic N-chloramines, which typically possess only one exchangeable hydrogen atom mdpi.com.

Interference Reduction : In the case of salicylate, the presence of the carboxylate group ortho to the phenol can lower the susceptibility of nucleophilic attack on the ring, potentially preventing interference from amino compounds in the specific determination of monochloramine google.com. The choice of substituted phenol can thus significantly impact the reaction's efficiency and selectivity msu.eduacs.org.

Redox Chemistry of Indophenol and its Derivatives (e.g., Dichlorophenol-Indophenol, DCPIP)

Indophenol is an organic compound that functions as a deep blue dye msu.eduwikipedia.orgnih.gov. Its derivatives, particularly 2,6-Dichlorophenolindophenol (DCPIP), are widely utilized as redox indicators due to their distinct color changes upon reduction and oxidation wikipedia.orgchemeurope.com.

When in its oxidized state, DCPIP is blue, exhibiting a maximal absorption at approximately 600 nm. Upon reduction, DCPIP becomes colorless wikipedia.orgchemeurope.com. This property makes DCPIP a valuable tool in biological and chemical assays. For instance, it is commonly employed in photosynthesis experiments to measure the rate of light-dependent reactions. In such applications, DCPIP acts as an artificial electron acceptor, substituting for NADP⁺ in the electron transport chain. As it accepts electrons, it is decolorized, and the rate of this color change is directly proportional to the rate of photosynthesis wikipedia.orgchemeurope.comyoutube.comtutorchase.com. Furthermore, DCPIP is widely used for the determination of vitamin C (ascorbic acid), a strong reducing agent, which readily reduces the blue DCPIP to its colorless form wikipedia.orgwikipedia.orgchemeurope.comsigmaaldrich.comresearchgate.net.

Electron Transfer Mechanisms and Pathways

The redox activity of indophenol derivatives like DCPIP is fundamentally driven by electron transfer mechanisms. The color change observed in DCPIP is a direct consequence of its chemical reduction wikipedia.orgchemeurope.com.

Structural Change upon Reduction : The mechanism involves the central nitrogen atom of the indophenol molecule accepting electrons. This electron uptake leads to a change from a double N-C bond to a single bond, which in turn causes shifts in the bonding within the adjacent carbon rings. This microscopic structural alteration results in the macroscopic change from a blue (oxidized) to a colorless (reduced) state chemeurope.com.

Mechanistic Pathways : Redox reactions generally proceed via either inner-sphere or outer-sphere mechanisms. Inner-sphere mechanisms involve the formation of a bridging ligand between the reacting species prior to electron transfer, while outer-sphere mechanisms entail a direct transfer of electrons without a change in the coordination sphere of the species abu.edu.ng.

Radical Anion Formation : Electrochemical and spectroelectrochemical studies of DCPIP reduction have confirmed the formation of a radical anion intermediate (DCIP•⁻) in certain solvents. The reduction of the blue DCPIP to its final colorless product (DCIPH₂) can occur through multiple reaction pathways, which are primarily determined by the proton-donating capacity of the solvent researchgate.net. The oxygen atom on the indophenol moiety is considered the primary proton acceptor site for DCPIP, DCIP•⁻, and DCIP²⁻ species researchgate.net.

Oxidized and Reduced States in Analytical Applications

Indophenol and its derivatives, such as 2,6-dichlorothis compound (DCPIP), are widely utilized as redox indicators due to their distinct color changes between their oxidized and reduced states. ontosight.aiwikipedia.orgtutorchase.comwikipedia.orglobachemie.com

Oxidized State:

In its oxidized form, indophenol (C₁₂H₉NO₂) typically exhibits a deep blue or purple color. ontosight.aiwikipedia.org

For DCPIP, the oxidized form is blue with a maximal absorption at 600 nm. wikipedia.orgebi.ac.uk

Reduced State:

Upon reduction, indophenol and its derivatives become colorless. wikipedia.orgtutorchase.comwikipedia.orgebi.ac.ukgspchem.com

For DCPIP, the reduction to the colorless compound DCPIPH₂ involves the acceptance of electrons. wikipedia.orgebi.ac.uk

This reversible color change makes them invaluable in various analytical applications:

Vitamin C Determination: DCPIP is frequently used to determine the presence and concentration of vitamin C (ascorbic acid). Ascorbic acid, being a strong reducing agent, reduces the blue oxidized form of DCPIP to its colorless reduced form. The disappearance of the blue color (or persistence of pink in acidic conditions before complete reduction) indicates the end-point of the titration. wikipedia.orgwikipedia.orglobachemie.comebi.ac.ukgspchem.com

Photosynthesis Rate Measurement: DCPIP serves as an artificial electron acceptor in photosynthesis experiments. In the light-dependent reactions, DCPIP can substitute for NADP⁺, accepting electrons and becoming decolorized. The rate at which DCPIP changes from blue to colorless is directly proportional to the rate of photosynthetic electron transport. wikipedia.orgtutorchase.comebi.ac.ukgspchem.com

Enzyme Assays: Indophenol derivatives are employed in assays for enzymes like phenol oxidases (e.g., tyrosinase), NADPH diaphorase, and NAD(P)H dehydrogenase (quinone) 1 (NQO1), where the formation or reduction of indophenol can be monitored spectrophotometrically. ontosight.airesearchgate.net

General Redox Indicators: The ability of indophenol to undergo reversible oxidation-reduction makes it suitable for monitoring redox potentials in various chemical and biological systems. For instance, 1-naphthol-2-sulfonate indophenol has been used to study the relation of oxidation-reduction potential to the growth of aerobic microorganisms. wikipedia.orgasm.org

The redox potential of 2,6-dichlorothis compound (DCPIP) is approximately +0.217 V. nih.gov This potential allows it to accept electrons from various biological electron transport chains, such as those in mitochondria, acting as an electron sink and preventing electron switch-over between pathways. nih.gov

The color transition of indophenol can also be pH-sensitive. For example, some indophenol derivatives may appear green in basic solution, turn blue in neutral to slightly acidic conditions, and become colorless in strongly acidic solutions. sciencemadness.org

Methodological Advancements and Optimization of Indophenol Based Assays

Spectrophotometric Quantification Techniques

Spectrophotometric methods are facile and inexpensive analytical techniques that measure the absorbance or transmittance of light to quantify indophenol formation mdpi.com.

Optimizing reaction parameters is essential for maximizing color development and ensuring stable, accurate measurements in indophenol assays. Key parameters include reagent concentrations, temperature, and incubation time.

Reagent Concentrations: The concentrations of reagents such as phenol (B47542) (or its alternatives like sodium salicylate (B1505791), salicylic (B10762653) acid, o-phenylphenol, or 1-naphthol), hypochlorite (B82951) (e.g., sodium hypochlorite, sodium dichloroisocyanurate), and catalysts (e.g., sodium nitroprusside, sodium nitroferricyanide, or manganese(II) ions) significantly influence the reaction kinetics and the intensity of the indophenol blue color mdpi.comscielo.brcyberleninka.ruxmu.edu.cnaitech.ac.jpupv.esjst.go.jp. For instance, in the ammonia (B1221849) indophenol blue method, sodium salicylate, sodium hypochlorite, and sodium nitroprusside concentrations have been optimized to achieve optimal colored complex formation at a wavelength of 660 nm cyberleninka.ru. Studies have shown that increasing the concentration of sodium hydroxide (B78521) (NaOH) up to a certain point (e.g., 0.01 mol L⁻¹) can increase absorbance, indicating optimal alkaline conditions for color development scielo.br. When using o-phenylphenol (OPP) as an alternative to phenol, an optimized final OPP concentration of 0.63 g/L has been determined, beyond which no significant difference in kinetic curves or spectra is observed xmu.edu.cn. Similarly, the optimal concentration for sodium dichloroisocyanurate (NaDCC) was found to be 7.0 mmol L⁻¹ buu.ac.th. In the salicylate method, ammonia is typically the limiting reagent, with sodium salicylate and sodium hypochlorite in large excess, ensuring their concentrations remain relatively constant during dye formation upv.es.

Temperature: Temperature plays a critical role in the rate of indophenol formation and color development. For ammonia determination using the indophenol blue method, a recommended thermostating temperature of 40°C for 5 minutes has been established for optimal colored complex formation cyberleninka.ru. However, some optimized methods using o-phenylphenol as a reagent can complete the reaction within 20 minutes at room temperature, with the formed color compound remaining stable for 24 hours, making them robust for field conditions without strict temperature control xmu.edu.cnnih.gov. Conversely, in commercial colorimetric indophenol methods for monochloramine, free ammonia, and free chlorine, color development time increases as temperature decreases. Below 20°C, the time required for full color development can be significantly longer, even up to three times longer at 5°C, compared to recommended commercial methods nih.govresearchgate.net. This temperature dependence necessitates adjusting reaction times to avoid underestimation, especially at lower temperatures nih.gov.

Incubation Time: The incubation time, or reaction time, is crucial for the complete formation and stabilization of the indophenol dye. For the indophenol blue method, the absorbance values for calibration curves are often obtained after a specific reaction time, such as 2 hours at room temperature, to ensure full color development mdpi.comrsc.org. In some optimized methods, the reaction can be completed within 20 minutes at room temperature, and the formed indophenol blue (IPB) is stable for 24 hours xmu.edu.cnnih.gov. However, for certain indophenol methods, particularly those for monochloramine, free ammonia, and free chlorine, the time needed for full color development can be considerably longer, especially at temperatures below 20°C, highlighting the importance of empirically determining the appropriate incubation time for specific conditions nih.govresearchgate.net.

The selection of the appropriate absorbance wavelength (λmax) is fundamental for accurate spectrophotometric quantification of indophenol. The indophenol dye typically exhibits a blue color in alkaline solutions, and its maximum absorption wavelength varies depending on the specific indophenol compound formed and the medium.

For the indophenol blue method used in ammonia determination, the indophenol product can be quantitatively determined using a UV-Vis spectrophotometer at a wavelength ranging from 630 nm to 655 nm mdpi.com. Specific studies report optimal absorbance measurements at 630 nm in aqueous solutions and 650 nm in micellar media scielo.br. Other reported λmax values for indophenol blue in ammonia assays include 660 nm cyberleninka.ru, 698 nm rsc.org, and 700 nm xmu.edu.cn. For 2,6-dichlorophenolindophenol (DCPIP), commonly used in vitamin C assays, the characteristic absorption is around 600 nm nih.gov. When reduced, DCPIP effectively becomes colorless nih.gov. In some colorimetric measurements of ascorbic acid using 2,6-DCPIP, the optical sensor showed maximum response at a wavelength of 545 nm orientjchem.org. Indophenol itself has a λmax of 590 nm in ethanol (B145695) and 602 nm tcichemicals.comchemicalbook.com. A shift in peak absorbance was observed at higher concentrations of indophenol formed from phenol, with a peak absorbance at 680 nm for concentrations below 100 µM, and 640 ± 2 nm for concentrations higher than 400 µM dtu.dk.

The relationship between light absorption and the concentration of molecules is described by the Beer-Lambert law, where absorbance is proportional to the path length of the sample cell, molar concentration of the solute, and molar absorptivity (specific for each compound) mdpi.com. Calibration curves are typically generated using standard solutions, plotting absorbance values against known concentrations to determine unknown sample concentrations mdpi.comrsc.org.

Colorimetric Assay Development and Refinement

Colorimetric assays, including those based on indophenol, rely on the visual or spectrophotometric detection of a color change to quantify the analyte.

In titrimetric methods utilizing indophenol, particularly for the determination of vitamin C (ascorbic acid), the endpoint is typically determined by a distinct color change. Ascorbic acid reduces the indicator dye 2,6-dichlorothis compound (2,6-DCPIP) from a blue or reddish-purple color to a colorless leuco-base indotechsci.co.idhiranuma.comresearchgate.netiitg.ac.in. The endpoint of the titration is observed as the first appearance of a persistent pink or red-purple color in the acidic solution, due to the excess unreduced dye indotechsci.co.idhiranuma.comresearchgate.netiitg.ac.injournal-of-agroalimentary.ro. This color change is visually distinct and can also be detected with a photometric probe, especially in automated titrators indotechsci.co.idhiranuma.com.

The extraction of vitamin C from samples is often carried out with metaphosphoric acid and acetic acid to acidify the sample, and the pH is adjusted to around 1.2 indotechsci.co.idhiranuma.comjournal-of-agroalimentary.ro. This acidic environment is crucial because the 2,6-DCPIP dye is pink in acidic medium iitg.ac.in. The titration involves the oxidation of ascorbic acid to dehydroascorbic acid and the reduction of the dye to its colorless form iitg.ac.injournal-of-agroalimentary.ro. The titer of the dye is determined using a standard ascorbic acid solution, which then allows for the calculation of ascorbic acid content in food samples researchgate.net.

Automation and Flow-Based Analytical Systems

Automation and flow-based analytical systems have significantly advanced indophenol-based assays, improving throughput, precision, and reducing manual labor.

Flow Injection Analysis (FIA) and Continuous Flow (CF) systems are widely employed for automated indophenol-based determinations, particularly for ammonium (B1175870) in water samples. These systems introduce samples and reagents into a continuous flowing stream, where reactions occur, and the colored product is detected spectrophotometrically koreascience.krnemi.govnih.govresearchgate.net.

In FIA, the absorbance is often measured before the reaction reaches equilibrium, which can result in a reduction in calibration sensitivity compared to equilibrium methods, but offers faster analysis koreascience.kr. A three-line flow system has been used to improve the sensitivity of flow-injection spectrophotometric methods for ammonia determination, utilizing manganese(II) as a catalyst jst.go.jp. The limit of detection for ammonium ion can be as low as 0.005 mg L⁻¹ (5 ppb) with a linear calibration range from 5 ppb to 1000 ppb jst.go.jp.

Continuous Flow (CF) systems, such as gas-segmented continuous flow analysis, are used for determining total ammonia in estuarine and coastal waters nemi.govepa.gov. These systems involve the reaction of ammonia with alkaline phenol and sodium dichloroisocyanurate (NaDTT) upon heating, in the presence of a catalyst, to form indophenol blue nemi.gov. The concentration is determined by measuring indophenol blue with a spectrophotometer, with corrections for matrix errors nemi.gov.

Advancements in flow systems include the use of less toxic phenolic compounds like o-phenylphenol (OPP) in automated reverse flow injection analysis (rFIA) systems for ammonium determination researchgate.net. These systems can achieve high sample throughput (e.g., 30 samples per hour) and low detection limits (e.g., 0.07 µmol·L⁻¹ for fresh water and 0.08 µmol·L⁻¹ for seawater) with good linearity and reproducibility researchgate.net. To address salinity interference, some continuous flow methods for ammonium determination in seawater incorporate a gas-permeable hydrophobic membrane filter to separate the outgassing section from the indophenol blue reaction section researchgate.net. These advanced systems can achieve very low detection limits (e.g., 5.5 ± 1.8 nM at 630 nm) and wide linear calibration ranges researchgate.net.

The integration of complexing reagents like citrate (B86180) in FIA systems helps prevent the formation of metal hydroxides, which can interfere with ammonium determination in environmental water samples aitech.ac.jp. This allows for robust determination even in the presence of interfering ions like Cu²⁺ aitech.ac.jp.

Data Tables

Due to the nature of the information found, which describes optimal conditions and performance characteristics rather than raw experimental data, an interactive data table with specific numerical values for all parameters across various studies would be extensive and potentially difficult to synthesize uniformly. However, a summary of typical optimized parameters and performance metrics can be presented.

Table 1: Summary of Optimized Parameters and Performance in Indophenol-Based Assays

Parameter CategorySpecific ParameterTypical Optimized Conditions / PerformanceAnalyteReference
Reaction Parameters Reagent ConcentrationsSodium salicylate: 0.05 M; Sodium hypochlorite: 0.05 M; Sodium nitroprusside: 0.05 MAmmonia cyberleninka.ru
Optimal NaOH: 0.0125 mol L⁻¹ (for color development)Ammonia scielo.br
o-phenylphenol (OPP): 0.63 g/L (final concentration)Ammonia xmu.edu.cn
Sodium dichloroisocyanurate (NaDCC): 7.0 mmol L⁻¹o-phenylphenol buu.ac.th
Temperature40°C for 5 minutes (optimal color formation)Ammonia cyberleninka.ru
Room temperature (20 min reaction, 24 h stability)Ammonia xmu.edu.cnnih.gov
Incubation Time2 hours at room temperature (for full color development)Ammonia rsc.org
10-30 min (Nessler's method, for accurate results)Ammonia mdpi.com
Spectral Characteristics Absorbance Wavelength (λmax)630-655 nmAmmonia mdpi.com
630 nm (aqueous), 650 nm (micellar medium)Ammonia scielo.br
660 nmAmmonia cyberleninka.ru
698 nmAmmonia rsc.org
700 nmAmmonia xmu.edu.cn
~600 nm (DCPIP)Vitamin C nih.gov
545 nm (2,6-DCPIP optical sensor)Ascorbic Acid orientjchem.org
590 nm (Indophenol in EtOH), 602 nmIndophenol tcichemicals.comchemicalbook.com
Assay Performance Detection Limit0.1 mg/L (Ammonium ions)Ammonia cyberleninka.ru
0.2 µM (Ammonium, o-phenylphenol method)Ammonia xmu.edu.cn
0.005 mg L⁻¹ (5 ppb) (FIA, Manganese(II) catalyst)Ammonium jst.go.jp
0.07 µmol·L⁻¹ (fresh water FIA), 0.08 µmol·L⁻¹ (seawater FIA)Ammonium researchgate.net
Linear Range0.3 – 10 mg/L (Ammonium ions)Ammonia cyberleninka.ru
Up to 100 µM (Ammonium, o-phenylphenol method)Ammonia xmu.edu.cn
5 ppb to 1000 ppb (FIA, Manganese(II) catalyst)Ammonium jst.go.jp
0.045-6.00 µmol L⁻¹ (FIA)Ammonium researchgate.net
0.0 to 5.0 mM (Ascorbic Acid, optical sensor)Ascorbic Acid orientjchem.org
ReproducibilityRSD 0.64–1.71% (Ammonium, o-phenylphenol method)Ammonia xmu.edu.cn
RSD < 1.3% (FIA for ammonium)Ammonium researchgate.net
RSD 0.2% (Ascorbic Acid optical sensor)Ascorbic Acid orientjchem.org
Flow Systems Sample Throughput~30 samples/hour (FIA for ammonium)Ammonium researchgate.net
8 samples/hour (FIA for ammonium)Ammonium researchgate.net

Applications of Indophenol in Diverse Research Domains

Environmental Chemistry and Water Quality Monitoring

The indophenol method is widely employed for the determination of several key parameters in environmental samples, owing to its sensitivity and adaptability.

The determination of ammonia (B1221849) (NH₃) and its protonated form, ammonium (B1175870) (NH₄⁺), is crucial for assessing water quality and the health of aquatic ecosystems. The indophenol blue (IPB) method is one of the most extensively used techniques for this purpose. researchgate.netnih.gov

The indophenol method is applicable across a range of aquatic environments, from freshwater to saline waters. umces.edu In freshwater systems, the method can be used directly for ammonia determination, with minimal interference from ions commonly found in these waters. researchgate.net However, certain ions like copper and hydroxylamine (B1172632) can cause significant interference. researchgate.net

For estuarine and coastal waters, which are characterized by fluctuating salinity, modifications to the standard indophenol method are often necessary to mitigate interferences. nih.govnemi.gov Salinity can affect the reaction kinetics and the stability of the indophenol blue color. nih.gov To address this, researchers have optimized the method by adjusting reagent concentrations and reaction times. One study successfully developed a salinity-interference-free method by using o-phenylphenol as a less toxic alternative to phenol (B47542) and optimizing the reaction conditions, allowing for robust analysis in estuarine and coastal surface waters. nih.gov This optimized method demonstrated high reproducibility with relative standard deviations ranging from 0.64% to 1.71% and a low detection limit of 0.2 μM. nih.gov

In marine environments, the high ionic strength of seawater presents challenges, including the potential for precipitation of magnesium and calcium hydroxides at the alkaline pH required for the reaction. nemi.gov The use of complexing agents like sodium citrate (B86180) or EDTA can prevent this precipitation. nemi.gov Furthermore, differences in the refractive index between saline samples and reagent water can introduce errors, which can be corrected through salinity matching. nemi.gov

The following table summarizes the performance of an optimized indophenol method for ammonium determination in estuarine and coastal waters.

Parameter Value
Linearity RangeUp to 100 μM
Detection Limit0.2 μM
Relative Standard Deviation0.64 - 1.71%
Stability of Colored Product24 hours

Geothermal waters present a unique and challenging matrix for chemical analysis due to their high mineral content, variable pH, and the presence of numerous interfering ions. nottingham.ac.ukresearchgate.nettandfonline.com The standard indophenol blue method often fails in these samples due to issues with pH buffering and salt interference. researchgate.nettandfonline.com

High concentrations of ions such as sodium, calcium, and magnesium, as well as anions like bicarbonate, can interfere with the color development of the indophenol dye. researchgate.nettandfonline.com To overcome these challenges, specific pretreatment techniques are required. One study found that a combination of an ultrasonic bath, mechanical stirring, and vacuum filtration was the most effective pretreatment for neutralizing the pH and minimizing salt interferences, achieving nearly 100% recovery of ammonium. nottingham.ac.ukresearchgate.nettandfonline.com This modified approach allowed for the successful application of the indophenol method to geothermal water samples from various regions in Greece, with a limit of detection of 0.026 mg L⁻¹ and relative standard deviations below 3.5%. nottingham.ac.uktandfonline.com

The table below details the recovery of ammonium in simulated geothermal water matrices using different pretreatment techniques.

Pretreatment Technique Ammonium Recovery (%)
Filtration70 - 88%
Vigorous Stirring and Filtration70 - 88%
Ultrasonic Bath, Stirring, and Filtration~100%

Chloramination is a common disinfection practice in water treatment, where chloramines are formed by the reaction of chlorine with ammonia. researchgate.net Monochloramine is the preferred disinfectant species due to its stability and lower tendency to form disinfection byproducts compared to free chlorine. nih.gov The indophenol method has been specifically adapted for the determination of monochloramine. nih.govhach.com

The method is based on the reaction of monochloramine with a substituted phenol in the presence of a cyanoferrate catalyst to form a green-colored indophenol. researchgate.nethach.com A key advantage of this method is its specificity for monochloramine, with minimal interference from dichloramine, trichloramine, or organic chloramines under typical drinking water conditions. researchgate.net This specificity is crucial for accurately assessing the effective disinfectant residual in water distribution systems. researchgate.net

However, the rate of color development in the indophenol reaction for monochloramine is temperature-dependent. nih.gov At temperatures below 20°C, the reaction time required for full color development can be significantly longer than at warmer temperatures, potentially leading to an underestimation of the monochloramine concentration if standard reaction times are used. nih.gov

The following table illustrates the effect of temperature on the time required for 95% color formation in the indophenol method for monochloramine.

Temperature (°C) Time for 95% Color Formation (minutes)
5~9
15~5
25~3

The indophenol reaction can also be utilized for the detection of phenol itself. In this application, phenol is the limiting reactant, and its reaction with an amine in the presence of an oxidizing agent leads to the formation of the characteristic indophenol dye. This principle has been applied in various analytical methods for the determination of phenols in environmental samples.

Furthermore, a modified indophenol reaction has been developed as a simple colorimetric assay to assess the dehalogenation reactivity of nanoscale zero-valent iron (nZVI), a material used in environmental remediation. This assay uses 4-chlorophenol (B41353) as a model substrate. 4-chlorophenol itself cannot form indophenol because its para-position is blocked. However, when 4-chlorophenol is reductively dehalogenated by nZVI, it is converted to phenol. The resulting phenol can then be detected colorimetrically through the indophenol reaction, providing a measure of the dehalogenation activity of the nZVI.

Urea (B33335) is a significant nitrogen-containing compound found in various environmental samples, originating from agricultural runoff and wastewater. The quantification of urea is important for monitoring nutrient loading in water bodies. An enzymatic method coupled with the indophenol reaction is commonly used for this purpose. merckmillipore.comvwr.commerckmillipore.com

In this method, the enzyme urease is used to specifically hydrolyze urea into ammonia and carbon dioxide. merckmillipore.comvwr.commerckmillipore.com The resulting ammonia is then quantified using the indophenol blue method. merckmillipore.comvwr.commerckmillipore.com To determine the urea concentration, the initial ammonia concentration in the sample is measured and subtracted from the total ammonia concentration measured after enzymatic hydrolysis. merckmillipore.comvwr.commerckmillipore.com This method provides a sensitive and specific means of quantifying urea in water and wastewater samples. merckmillipore.comvwr.commerckmillipore.com

Microbiological Screening for Hydrocarbon Degradation

A rapid, simple, and cost-effective colorimetric method utilizing 2,6-dichlorophenolindophenol (DCPIP) is widely employed for screening hydrocarbon-degrading microorganisms. nih.govtandfonline.com This technique is instrumental in identifying bacteria and other microbes with the potential for bioremediation of petroleum-contaminated environments. nih.govresearchgate.net

The underlying principle of this assay is a redox reaction. nih.gov Microorganisms capable of utilizing hydrocarbons as a carbon source transfer electrons from the hydrocarbon substrate to electron acceptors during their metabolic processes. nih.govnih.gov DCPIP, an artificial electron acceptor, intercepts these electrons. In its oxidized state, DCPIP is blue, but upon accepting electrons, it is reduced to a colorless form. tandfonline.comnih.gov This decolorization serves as a visual and measurable indicator of hydrocarbon degradation. nih.gov The rate and extent of color change can be quantified spectrophotometrically, typically at a wavelength of 600 nm, to assess the degradation efficiency of different microbial isolates. tandfonline.com

Numerous studies have successfully used the DCPIP assay to screen for and identify potent hydrocarbon-degrading bacteria from contaminated soils and other environments. nih.govtandfonline.com Genera such as Pseudomonas, Bacillus, Micrococcus, and Corynebacterium have been identified as efficient degraders of various hydrocarbons, including diesel, kerosene, and engine oil, through this screening method. nih.govtandfonline.comnih.gov The simplicity and speed of the DCPIP assay make it an excellent preliminary screening tool before employing more complex and time-consuming analytical techniques for bioremediation studies. tandfonline.comwikipedia.org

Table 1: Research Findings on Hydrocarbon Degradation Screening using Indophenol
Microorganism(s)Hydrocarbon Substrate(s)Key FindingsReference(s)
Bacillus subtilis, Pseudomonas aeruginosa, Micrococcus agilis, Flavobacterium aquatile, Micrococcus luteus, Corynebacterium spp.Waste engine oilDemonstrated rapid utilization of hydrocarbons, indicated by the decolorization of DCPIP. nih.gov
Micrococcus spp., Proteus mirabilis, Pseudomonas aeruginosaKerosene, Premium Motor Spirit, Engine oilThese isolates showed high hydrocarbon utilization, quantified by measuring the decrease in optical density of DCPIP at 600 nm. tandfonline.com
Bacillus toyonensisPetroleumThe bacterial strain effectively degraded petroleum, confirmed by the change in DCPIP color from blue to colorless and a reduction in absorbance at 600 nm. wikipedia.org
Various bacterial isolatesDiesel oil, n-alkanes, aromaticsThe DCPIP assay was used as a preliminary screening method to quickly identify strains capable of utilizing different hydrocarbon substrates. nih.gov

Biochemical and Biological Research Methodologies

Indophenol, specifically 2,6-dichlorothis compound (DCPIP), serves as a crucial tool in plant biology for measuring the rate of photosynthesis, in a procedure known as the Hill reaction. nih.gov Discovered by Robin Hill, this reaction demonstrates that isolated chloroplasts can perform the light-dependent reactions of photosynthesis, including the evolution of oxygen, in the absence of carbon dioxide, provided an artificial electron acceptor is present. nih.govnih.gov

In the light-dependent reactions, light energy excites electrons in chlorophyll (B73375) within Photosystem II. These high-energy electrons are then passed along an electron transport chain. researchgate.net In living plants, the final electron acceptor is NADP+. However, in isolated chloroplasts, DCPIP can act as a substitute. wikipedia.org DCPIP has a higher affinity for electrons than some components of the electron transport chain and can intercept the electrons. nih.gov The oxidized form of DCPIP is blue, but when it accepts electrons, it becomes reduced and turns colorless. tandfonline.comwikipedia.org

The rate of this color change is directly proportional to the rate of electron flow and, consequently, the rate of the light-dependent reactions of photosynthesis. nih.gov This change can be visually observed or, more accurately, quantified by measuring the decrease in absorbance of the solution at approximately 600 nm using a spectrophotometer. tandfonline.com This method allows researchers to investigate the effects of various factors, such as light intensity, wavelength, and the presence of inhibitors (like herbicides), on photosynthetic activity. nih.gov

Table 2: Measurement of Photosynthetic Activity (Hill Reaction) using Indophenol
ParameterDescription
Principle DCPIP acts as an artificial electron acceptor, intercepting electrons from the photosynthetic electron transport chain. The reduction of DCPIP causes a color change from blue to colorless. nih.govwikipedia.org
Reaction Monitored Rate of reduction of DCPIP (blue, oxidized) to DCPIPH₂ (colorless, reduced). tandfonline.com
Measurement Decrease in absorbance over time, measured with a spectrophotometer at ~600 nm. tandfonline.com
Indication The rate of DCPIP decolorization is proportional to the rate of the light-dependent reactions of photosynthesis. nih.gov

A classic and widely used application of indophenol is the quantitative determination of ascorbic acid (Vitamin C). This method relies on a redox titration where 2,6-dichlorothis compound (DCPIP) acts as the oxidizing agent and a visual indicator. nih.gov

The principle is based on the strong reducing properties of ascorbic acid. researchgate.net In an acidic solution, ascorbic acid readily reduces the DCPIP dye, causing the dye to change from a distinct color to colorless. nih.gov The oxidized form of DCPIP is blue in an alkaline solution and pink in an acidic solution. nih.gov During the titration, the ascorbic acid in the sample reduces the added DCPIP solution, causing it to become colorless. The endpoint of the titration is reached when all the ascorbic acid in the sample has been oxidized. At this point, the next drop of DCPIP solution is not reduced and will impart a persistent light pink or rose-pink color to the solution, which should last for at least 5 to 30 seconds. researchgate.netnih.gov

To ensure accuracy, the DCPIP solution must first be standardized against a solution of pure ascorbic acid of a known concentration. nih.govtandfonline.com This standardization determines the exact amount of ascorbic acid that reacts with a specific volume (e.g., 1 mL) of the dye solution. Once standardized, the dye can be used to titrate samples such as fruit juices or vegetable extracts to determine their Vitamin C content. nih.gov An acidic medium, often a solution of metaphosphoric acid or oxalic acid, is used during the extraction and titration process to stabilize the ascorbic acid and prevent its oxidation by other substances. nih.govnih.gov

Table 3: Quantification of Ascorbic Acid using Indophenol Titration
StepDescription
Principle Ascorbic acid reduces the DCPIP dye, which acts as a redox indicator. The reaction is specific for ascorbic acid in an acidic pH range (1-3.5). nih.gov
Reaction Ascorbic Acid (reduced) + DCPIP (pink/oxidized) → Dehydroascorbic Acid (oxidized) + DCPIPH₂ (colorless/reduced). nih.gov
Procedure A sample extract is titrated with a standardized DCPIP solution. nih.gov
Endpoint The appearance of a persistent light rose-pink color, indicating an excess of unreduced DCPIP. nih.govnih.gov
Calculation The volume of DCPIP solution used is proportional to the amount of ascorbic acid in the sample. nih.gov

The indophenol blue method is a widely adopted and accurate colorimetric technique for assessing the activity of certain enzymes, most notably urease in soil samples. nih.govnih.gov This method is based on the Berthelot reaction, which quantifies the amount of ammonia produced by the enzymatic reaction. wikipedia.orgsemanticscholar.org

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. wikipedia.orgnih.gov To measure its activity in soil, a soil sample is incubated with a urea solution. The urease present in the soil breaks down the urea, releasing ammonia. nih.gov The amount of ammonia produced is directly proportional to the urease activity.

The released ammonia is then quantified using the indophenol reaction. In an alkaline medium, ammonia reacts with a phenolic reagent (such as phenol or, more commonly, the less toxic sodium salicylate) and a hypochlorite (B82951) solution. semanticscholar.orgnih.gov This reaction, often catalyzed by sodium nitroprusside, forms a stable, blue-colored compound: indophenol. wikipedia.org The intensity of the blue color is measured with a spectrophotometer at a wavelength between 578 nm and 670 nm. nih.govnih.gov By comparing the absorbance of the sample to a standard curve prepared with known concentrations of ammonia, the amount of ammonia released in the soil sample can be determined, thus providing a measure of the urease activity. wikipedia.org This method is valued for its sensitivity and reproducibility. nih.govnih.gov

Table 4: Assessment of Soil Urease Activity via the Indophenol Method
ComponentDescription
Enzymatic Reaction Urea + H₂O ---(Urease)---&gt; 2NH₃ + CO₂. wikipedia.orgnih.gov
Detection Principle Colorimetric quantification of the ammonia (NH₃) produced, based on the Berthelot reaction. wikipedia.orgsemanticscholar.org
Colorimetric Reaction Ammonia + Phenolic Reagent + Hypochlorite ---(Alkaline pH, Catalyst)---&gt; Indophenol (Blue Compound). wikipedia.orgwikipedia.org
Measurement Spectrophotometric measurement of the blue color intensity at a wavelength of 578-670 nm. nih.govnih.gov
Result Expression Urease activity is expressed as the amount of NH₃-N produced per unit of soil per unit of time (e.g., mg NH₃-N / g soil / 24 h). nih.gov

Beyond its specific applications in photosynthesis and vitamin C analysis, 2,6-dichlorothis compound (DCPIP) serves as a versatile redox indicator for monitoring a wide range of biological oxidation-reduction reactions. Its utility stems from its function as an artificial electron acceptor, which changes color from blue to colorless upon reduction, providing a simple and quantifiable measure of electron transfer. tandfonline.comresearchgate.net

In cellular respiration studies, for instance, DCPIP can be used to measure the rate of respiration in organisms like yeast. During glycolysis, hydrogen atoms and electrons are released. DCPIP can intercept these electrons, and the rate at which its blue color disappears is inversely proportional to the time taken, thus indicating the rate of respiration. wikipedia.org Similarly, DCPIP is employed to measure the activity of dehydrogenase enzymes. These enzymes catalyze redox reactions by transferring electrons from a substrate to an electron acceptor. By substituting for the natural electron acceptor, the reduction of DCPIP provides a direct measure of dehydrogenase activity. nih.gov

Furthermore, DCPIP is a valuable tool in studying mitochondrial electron transport chains. With a redox potential of +0.217 V, it can accept electrons at specific points in the chain, such as near cytochrome c1. nih.gov This allows researchers to investigate the effects of various inhibitors and to differentiate between different respiratory pathways, such as the cyanide-sensitive and cyanide-insensitive pathways. nih.gov The ability of DCPIP to act as a terminal electron acceptor in inhibited systems makes it a powerful probe for dissecting the complexities of biological electron transport. nih.gov

Table 5: Applications of Indophenol in Monitoring Biological Redox Reactions
Biological SystemPrinciple of AssayInformation ObtainedReference(s)
Photosynthesis (Chloroplasts)DCPIP intercepts electrons from the electron transport chain, substituting for NADP+.Rate of light-dependent reactions. researchgate.netnih.gov
Cellular Respiration (e.g., Yeast)DCPIP accepts hydrogen/electrons released during glycolysis.Rate of respiration. wikipedia.org
Dehydrogenase EnzymesDCPIP acts as an artificial electron acceptor for the enzyme.Enzyme activity level. nih.gov
Mitochondrial Electron TransportAccepts electrons from specific carriers (e.g., near cytochrome c1) in the transport chain.Functionality of different respiratory pathways and effects of inhibitors. nih.gov

Clinical and Biomedical Research Applications

Indophenol and its derivatives have significant applications in clinical diagnostics and are the subject of ongoing biomedical research, particularly in the field of cancer therapy.

In clinical chemistry, the Berthelot reaction, which produces an indophenol compound, is a well-established method for the colorimetric determination of ammonia in biological fluids such as plasma and saliva. nih.govwikipedia.orgnih.gov This is clinically relevant for the diagnosis and monitoring of liver diseases, where blood ammonia levels can be elevated. nih.gov Modified indophenol-based methods are also utilized for the quantitative analysis of drugs like acetaminophen (B1664979) (paracetamol) in serum, which is critical in managing overdoses. oup.com Another diagnostic application is the DCIP test for screening unstable hemoglobins, such as Hemoglobin E (HbE). nih.gov In this test, the DCPIP dye induces the precipitation of unstable hemoglobin, providing a simple, low-cost screening tool with high sensitivity and specificity. nih.gov

In biomedical research, 2,6-dichlorothis compound (DCPIP) is being explored as a pro-oxidant chemotherapeutic agent for cancer. researchgate.netnih.gov Research has shown that DCPIP can induce cell death in human cancer cells by promoting oxidative stress and causing the depletion of intracellular glutathione (B108866), a key antioxidant. nih.govwikipedia.org This pro-oxidant effect appears to be particularly effective against cancer cells that have a specific genetic makeup, such as breast and melanoma tumors with a homozygous NQO1*2 genotype, which results in a functionally impaired NQO1 protein. nih.govnih.gov This enzyme is normally involved in detoxifying quinones. The reduced activity of NQO1 in these cancer cells makes them more vulnerable to the oxidative damage induced by DCPIP. nih.gov This research opens avenues for genotype-directed or personalized cancer therapies, where treatment is tailored to the specific molecular characteristics of a patient's tumor. nih.govtandfonline.com

Table 6: Clinical and Biomedical Research Applications of Indophenol
Application AreaMethod/PrincipleResearch Findings/Clinical SignificanceReference(s)
Clinical Diagnostics Ammonia Determination (Berthelot Reaction): Colorimetric measurement of indophenol formed from the reaction of ammonia with phenol and hypochlorite.Used for determining ammonia in plasma and saliva, aiding in the diagnosis of liver diseases. nih.govwikipedia.orgnih.gov
Acetaminophen Quantification: A modified indophenol-based colorimetric method to measure drug levels in serum.Important for toxicology and managing drug overdose cases. oup.com
Hemoglobin E (HbE) Screening: DCPIP induces precipitation of unstable hemoglobin.A rapid, low-cost, and reliable screening test for hemoglobinopathies. nih.gov
Biomedical Research (Cancer Therapy) Pro-oxidant Chemotherapy: DCPIP induces oxidative stress and depletes glutathione in cancer cells, leading to apoptosis.Shows significant anti-tumor activity, particularly in cancer cells with low NQO1 enzyme activity (e.g., NQO1*2 genotype), suggesting a potential for personalized medicine. nih.govresearchgate.netnih.gov

Ammonia Determination in Biological Fluids (e.g., saliva, urine)

A significant application of indophenol is in the quantification of ammonia in biological fluids, a method often referred to as the Berthelot reaction. mdpi.com This colorimetric method is based on the reaction of ammonia with phenol and hypochlorite in an alkaline medium to form a stable blue indophenol dye. mdpi.comnih.govslideshare.net The intensity of the blue color, which is proportional to the ammonia concentration, is measured spectrophotometrically, typically at a wavelength of 630 nm. slideshare.netnih.gov

The reaction is catalyzed by sodium nitroprusside, which enhances the sensitivity of the assay. epa.govresearchgate.net The underlying mechanism involves the formation of monochloramine from the reaction of ammonia and hypochlorite at a pH between 8 and 11.5. researchgate.net This intermediate then reacts with phenol to produce quinone chloramine (B81541), which ultimately forms the indophenol blue dye. mdpi.comresearchgate.net

Research has demonstrated the utility of the indophenol method for determining ammonia concentrations in saliva. nih.govabstractarchives.com Studies have shown a strong positive correlation between salivary ammonia levels, as measured by this method, and the total viable count of oral bacteria. abstractarchives.com This suggests that salivary ammonia can be a useful indicator of oral cleanliness. abstractarchives.com The indophenol method, when applied to diluted saliva, has been reported to have high precision, with a coefficient of variation of 0.8%. nih.gov

The method has also been adapted for the direct determination of ammonia in blood plasma with high sensitivity and a low detection limit. nih.gov In a study involving healthy individuals and patients with liver diseases, the method proved to be effective for detecting plasma ammonia levels. nih.gov

Table 1: Comparison of Methods for Ammonia Determination in Saliva

MethodPrecision (Coefficient of Variation)Throughput (Determinations per hour)Key Considerations
Indophenol Method 0.8% nih.gov20 nih.govBest precision, lowest reagent cost. nih.gov
Ammonium Electrode Not specified40 nih.govQuickest method, requires simultaneous potassium measurement. nih.gov
Enzymatic Method Not specified10 nih.govMore expensive than other methods. nih.gov

Research into Pro-oxidant Chemotherapeutic Agents

In the field of oncology research, there is growing interest in the use of pro-oxidant agents as a strategy to selectively target cancer cells. nih.gov Cancer cells often exhibit a state of increased basal oxidative stress due to high levels of reactive oxygen species (ROS). nih.govnih.gov This makes them more susceptible to further increases in ROS levels induced by external agents, which can trigger cell death. nih.govmdpi.com

Indole (B1671886) derivatives, a class of compounds to which indophenol belongs, have been a focus of research for their potential as anticancer agents. nih.goveurekaselect.comnih.gov The indole scaffold is considered a valuable structure for the development of new therapeutic leads due to its unique chemical properties and significant pharmacological activities. nih.gov

The anticancer mechanisms of indole derivatives are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. nih.goveurekaselect.comresearchgate.net A key aspect of the anticancer activity of some indole-containing compounds is their ability to act as pro-oxidants. For instance, Indole-3-carbinol has been shown to increase the expression of ROS and activate apoptosis-related signals in lung cancer cells. mdpi.com This pro-oxidant activity can lead to the upregulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, ultimately leading to cancer cell death. researchgate.net

Research has explored a wide range of synthetic and natural indole derivatives for their antiproliferative activities against various types of cancer. mdpi.com These compounds are often investigated for their ability to disrupt cellular processes critical for cancer cell survival and proliferation. nih.gov While the direct application of indophenol itself as a chemotherapeutic agent is not extensively documented, the broader family of indole-containing molecules represents a promising area of research for the development of novel pro-oxidant cancer therapies. eurekaselect.com

Table 2: Investigated Mechanisms of Action for Indole Derivatives in Cancer Research

Mechanism of ActionDescription
Induction of Apoptosis Triggering programmed cell death in cancer cells through the modulation of pro- and anti-apoptotic proteins. researchgate.net
Cell Cycle Arrest Halting the progression of the cell cycle, thereby preventing cancer cell proliferation. nih.gov
Enzyme Inhibition Targeting key enzymes such as topoisomerases, kinases, and aromatase that are crucial for cancer cell growth and survival. nih.govnih.gov
Tubulin Polymerization Inhibition Disrupting the formation of microtubules, which are essential for cell division. nih.gov
Pro-oxidant Activity Increasing the levels of reactive oxygen species (ROS) within cancer cells to induce oxidative stress and subsequent cell death. mdpi.com

Analytical Performance Characteristics and Method Validation

Sensitivity and Detection Limits

The sensitivity of the indophenol method is generally high, allowing for the detection of ammonia (B1221849) at low concentrations. The molar absorptivity of indophenol blue, a key indicator of sensitivity, typically ranges from approximately 1.9 × 10⁴ M⁻¹ cm⁻¹ to 2.48 × 10⁴ L mol⁻¹ cm⁻¹ xmu.edu.cnresearchgate.netnih.gov. This high absorptivity enables the method to quantify trace levels of ammonia.

Detection limits (LODs) vary depending on the specific modifications and matrix of the sample:

Standard indophenol blue methods can measure ammonia in the range of 0–0.6 mg L⁻¹ of NH₃-N mdpi.com.

A modified method for geothermal waters reported a LOD of 0.026 mg L⁻¹ NH₄⁺ researchgate.nettandfonline.com.

For atmospheric ammonia determination, a detection limit of 0.2 µg NH₃/mL has been reported slideshare.netscribd.com.

In flow-injection spectrophotometry utilizing manganese(II) as a catalyst, a significantly improved LOD of 0.005 mg L⁻¹ (5 ppb) NH₄⁺ was achieved jst.go.jpnih.gov.

Micelle-mediated extraction coupled with indophenol formation demonstrated a LOD of 1.00 ng mL⁻¹ of ammonia scielo.br.

Direct determination of ammonia in plasma achieved a detection limit of 1.7 µmol L⁻¹ nih.gov.

For nitrogen determination, the method can be applied to 0.05 to 20 µg of nitrogen, with an absorptivity of 0.60 per p.p.m. of nitrogen per cm at 625 nm rsc.org.

Table 1: Reported Detection Limits and Sensitivities of Indophenol Methods

Method/MatrixDetection Limit (LOD)Sensitivity/Molar AbsorptivityReference
General Ammonia Determination0–0.6 mg L⁻¹ NH₃-N- mdpi.com
Standard Indophenol Blue0.05 µmol/L (in 10 cm cell)~20,000 M⁻¹ cm⁻¹ researchgate.net
o-Phenylphenol based method0.2 µM~1.9 × 10⁴ M⁻¹ cm⁻¹ xmu.edu.cn
Modified for Geothermal Waters0.026 mg L⁻¹ NH₄⁺- researchgate.nettandfonline.com
Atmospheric Ammonia Determination0.2 µg NH₃/mL- slideshare.netscribd.com
Micelle-mediated Extraction1.00 ng mL⁻¹ Ammonia- scielo.br
Direct Plasma Determination1.7 µmol L⁻¹2.48 × 10⁴ L mol⁻¹ cm⁻¹ nih.gov
Flow-Injection (Mn(II) catalyst)0.005 mg L⁻¹ (5 ppb) NH₄⁺- jst.go.jpnih.gov
Nitrogen as Indophenol0.05 to 20 µg Nitrogen0.60 per p.p.m. N per cm (at 625 nm) rsc.org
Rapid Detection Kit (Soil Ammonia Nitrogen)0.074 mg·L⁻¹- nih.gov

Linearity and Calibration Curve Performance

The indophenol method typically exhibits excellent linearity, with absorbance being directly proportional to the concentration of ammonium (B1175870) within a defined range. This adherence to Beer-Lambert's law is crucial for quantitative analysis.

Calibration curves for the o-phenylphenol based method showed high linearity up to 100 µM ammonium (R² = 0.9995, n = 165, over 17 days) xmu.edu.cn.

For direct plasma determination, a linear range of 0-1500 µmol L⁻¹ was reported with an R-value of 0.9999 nih.gov.

Ammonia determination in cerebrospinal fluid (CSF) showed excellent linearity (r = 0.9999, p < 0.001) nih.gov.

The Berthelot indophenol coloring method typically has a linear range of 0–100 µmol L⁻¹ in ultrapure water. However, the addition of acids, such as citric acid, can reduce the linear range (e.g., 0–70 µmol L⁻¹) cdnsciencepub.com.

For soil ammonia nitrogen, the traditional indophenol blue colorimetry method showed a linear detection range of 0–0.4 mg·L⁻¹ for NH₄⁺ with an R² of 0.9961 nih.gov. A rapid detection kit method for soil exhibited a linear range of 0.0–2.00 mg·L⁻¹ nih.gov.

In flow-injection spectrophotometry with a manganese(II) catalyst, linearity was observed from 5 ppb to 1000 ppb of ammonium ion jst.go.jpnih.gov.

The EPA Method 350.1 specifies an applicable range of 0.01-2.0 mg/L NH₃ as N epa.gov.

A standard curve for NH₄Cl solutions (0.0 to 3.0 µg mL⁻¹) at 655 nm showed a good linear relation with an R² of 0.999 rsc.org.

Beer-Lambert's law is generally obeyed up to approximately 40 µmol/L (absorbance 0.8 in a 1 cm cell); higher concentrations may require dilution researchgate.net.

Precision and Repeatability

Precision, often expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV), is a measure of the reproducibility of results under the same conditions. The indophenol method generally demonstrates good precision.

For the o-phenylphenol based method, RSDs for repetitive determinations were 1.7% (at 10 µM), 0.83% (at 30 µM), and 0.64% (at 50 µM) (n = 11), indicating high intra-day repeatability xmu.edu.cn.

A modified method for geothermal waters reported RSD% values below 3.5% (n = 4) researchgate.nettandfonline.com.

Direct determination of ammonia in plasma showed a relative standard deviation of 1.13% (n=11) nih.gov.

In CSF ammonia determination, the coefficient of variation was 1.6% nih.gov.

For ammonia in diluted saliva, a coefficient of variation of 0.8% was achieved, indicating excellent precision nih.gov.

Studies on atmospheric ammonia/ammonium in the Baltic Sea reported RSDs of 0.64% for higher concentrations and 4.53% for lower concentrations bibliotekanauki.pl.

Analysis of Baltic Sea samples spiked with ammonia (0.5 µmol/L to 1, 2, and 3 µmol/L) resulted in a mean standard deviation of ±0.092 µmol/L or ±2.7% researchgate.net. However, inter-laboratory precision can be comparatively poor, exceeding 20% researchgate.net.

An rFIA assembly for ammonium determination showed a repeatability (RSD) of 0.7% (n = 9, sample concentration 5 mg L⁻¹) lew.ro.

For flow-injection spectrophotometry with a manganese(II) catalyst, RSDs were 6.4% for 50 ppb and 2.2% for 100 ppb of ammonium ion (n = 9) jst.go.jpnih.gov.

The rapid detection kit for soil ammonia nitrogen had an average relative standard deviation of 7.00% (n = 5) nih.gov.

A modified method for spectrophotometric determination of nitrogen as indophenol reported a standard deviation of 0.0013 p.p.m. at the 0.2 p.p.m. level rsc.org.

Table 2: Reported Precision and Repeatability of Indophenol Methods

Method/MatrixConcentration Range/LevelPrecision (RSD/CV)Reference
o-Phenylphenol based method10 µM1.7% RSD xmu.edu.cn
30 µM0.83% RSD xmu.edu.cn
50 µM0.64% RSD xmu.edu.cn
Modified for Geothermal Waters-<3.5% RSD researchgate.nettandfonline.com
Direct Plasma Determination-1.13% RSD nih.gov
Cerebrospinal Fluid (CSF) Ammonia-1.6% CV nih.gov
Diluted Saliva Ammonia-0.8% CV nih.gov
Atmospheric Ammonia (higher conc.)-0.64% RSD bibliotekanauki.pl
Atmospheric Ammonia (lower conc.)-4.53% RSD bibliotekanauki.pl
Baltic Sea Samples (spiked)0.5-3 µmol/L±2.7% RSD researchgate.net
rFIA Assembly5 mg L⁻¹0.7% RSD lew.ro
Flow-Injection (Mn(II) catalyst)50 ppb6.4% RSD jst.go.jpnih.gov
100 ppb2.2% RSD jst.go.jpnih.gov
Rapid Detection Kit (Soil Ammonia Nitrogen)-7.00% RSD nih.gov
Spectrophotometric Nitrogen Determination0.2 p.p.m.0.0013 p.p.m. SD rsc.org

Accuracy and Recovery Rates

Accuracy refers to the closeness of measured values to the true value. Recovery rates, often determined by spike recovery experiments, are a common measure of accuracy.

The indophenol blue method has demonstrated high accuracy at low ammonia concentrations (<0.16 mg L⁻¹ NH₃-N) mdpi.com.

For the determination of ammonium in geothermal waters, a modified method achieved almost 100% recovery of NH₄⁺ with appropriate pre-treatment techniques researchgate.nettandfonline.com. Low salt content samples also showed recoveries close to 100% researchgate.net.

In direct plasma ammonia determination, recoveries ranged from 93.6% to 101.6%, with an average recovery of 97.0% nih.gov.

For CSF ammonia, within-sample recovery ranged from 88-93% (median 93%), and between-sample recovery was 88-93% (median 91%) nih.gov.

The rapid detection kit method for soil ammonia nitrogen showed a standard addition recovery rate of 89.31–118.23% nih.gov.

It has been noted that some amino acids, such as L-phenylalanine, can cause a decrease in ammonia recovery (e.g., 13% decrease at 14 µmol/L concentration) researchgate.net.

Comparative Studies and Method Validation

Comparison with Enzymatic and Electrochemical Methods

Indophenol-based spectrophotometric methods are widely employed for their cost-effectiveness, convenience, and accessibility, especially in the quantification of ammonia and vitamin C. However, their performance characteristics often differ when compared to enzymatic and electrochemical techniques, which offer distinct advantages in terms of specificity, speed, and detection limits.

Ammonia Detection

The indophenol blue method, a spectrophotometric approach, is a standard for ammonia detection in water quality control and is frequently used in electrochemical nitrogen reduction (ENR) studies rsc.orgmdpi.com. It is capable of measuring low ammonia concentrations (0–0.6 mg L⁻¹ of NH₃-N) with good accuracy and repeatability mdpi.com. The method typically involves the reaction of ammonia with hypochlorite (B82951) and phenol (B47542) (or salicylate (B1505791) as a less harmful alternative) in an alkaline environment, catalyzed by substances like sodium nitroprusside, to form blue-colored indophenol rsc.orgmdpi.com. Despite its widespread use, the indophenol method can be time-consuming, requiring 1–2 hours for color development, and involves toxic reagents such as phenol and sodium nitroprusside mdpi.commdpi.com. Its accuracy can also be influenced by solution pH, nitrate (B79036) concentration, and the presence of metal ions rsc.orgacs.org.

In comparison, enzymatic methods for ammonia detection, such as those utilizing glutamate (B1630785) dehydrogenase, offer high specificity ijcmas.com. A comparative study on ammonia determination in saliva found that while the indophenol method offered good precision (coefficient of variation 0.8%) and low reagent cost, the enzymatic method provided comparable results to electrode methods but was generally more expensive and slower, performing approximately 10 determinations per hour compared to 20 for the indophenol method nih.gov. For urine analysis, the enzymatic method showed good correlation with both the Berthelot indophenol reaction and ammonium electrode methods d-nb.info.

Electrochemical methods, including ion-selective electrodes (ISEs) and various electrochemical sensors, present an alternative for ammonia quantification. Ammonium electrode methods can be significantly faster, capable of performing up to 40 determinations per hour for ammonia in saliva, though they may require simultaneous potassium content determination nih.gov. While ISEs and gas-sensing electrodes provide rapid analysis and a wider concentration range, their accuracy, precision, and repeatability can be lower at very low ammonia concentrations (<0.5 mg L⁻¹ NH₃-N) compared to higher concentrations, and their membrane lifetime can be a limiting factor mdpi.com. Newer electrochemical sensors, such as bulk acoustic wave sensors, have demonstrated advantages over the indophenol spectrophotometric method for freshwater ammonia analysis. These sensors can reduce sample volume, eliminate the need for toxic reagents, handle turbid samples, and drastically cut analysis time from 1 hour to as little as 2 minutes, with no statistically significant differences in mean or precision mdpi.com.

Vitamin C (Ascorbic Acid) Detection

The 2,6-dichlorophenolindophenol (DCPIP) titration method is a widely used indophenol-based technique for vitamin C (ascorbic acid) determination ijcmas.comrsc.orgjournal-of-agroalimentary.ro. This redox titration relies on ascorbic acid reducing the blue DCPIP dye to a colorless compound, indicating the endpoint ijcmas.comjournal-of-agroalimentary.ro. It is a simple and straightforward method, often faster and consuming less reagent than techniques like High-Performance Liquid Chromatography (HPLC) ijcmas.comscirp.org. However, the DCPIP method has limitations: it is not suitable for highly colored samples where endpoint detection can be challenging, and it may overestimate vitamin C content due to interference from other reducing substances (e.g., ferrous iron, stannous tin, cuprous copper, sulfur dioxide) ijcmas.comscirp.org. Furthermore, it primarily quantifies ascorbic acid and not its oxidized form, dehydroascorbic acid ijcmas.com.

Enzymatic methods for vitamin C analysis are noted for their high specificity, requiring lower temperatures and utilizing less hazardous reagents compared to chemical methods like DCPIP titration ijcmas.comrsc.org.

Electrochemical methods for ascorbic acid determination are gaining traction due to their speed, ability to detect lower concentrations, and operational simplicity ijcmas.comhilarispublisher.com. Voltammetric techniques, for instance, are cost-effective, offer simple instrumentation, are environmentally friendly, and are highly sensitive, with the flexibility to modify working electrodes for specific sample matrices ijcmas.comcerealsgrains.org. A disposable electrochemical sensor based on molecularly imprinted polymer-modified electrodes for ascorbic acid in orange juice demonstrated a detection limit of 0.11 µM and good agreement with the DCPIP titration method, with a fast fabrication time of less than 35 minutes researchgate.net. These electrochemical sensors can offer advantages in terms of specificity and reduced sample preparation steps compared to classical colorimetric and titration methods cerealsgrains.org.

Table 1: Comparison of Indophenol-based Methods with Enzymatic and Electrochemical Methods

AnalyteMethod TypeKey Characteristics (Indophenol-based)Key Characteristics (Alternative)Advantages of AlternativeDisadvantages of Alternative
AmmoniaSpectrophotometricLow concentration (0–0.6 mg L⁻¹ NH₃-N) accuracy, repeatability mdpi.com. Long reaction time (1–2 h) mdpi.commdpi.com. Toxic reagents (phenol, sodium nitroprusside) mdpi.com. Affected by pH, metal ions rsc.orgacs.org.Enzymatic : High specificity ijcmas.com. Electrochemical (ISE/Sensor) : Faster (e.g., 40 det./h for saliva) nih.gov, wider range mdpi.com, no toxic reagents mdpi.com, handles turbid samples mdpi.com.Higher specificity (enzymatic) ijcmas.com. Faster analysis time (electrochemical) mdpi.comnih.gov. Elimination of toxic reagents (some electrochemical) mdpi.com. Better for turbid samples (some electrochemical) mdpi.com.More expensive (enzymatic) nih.gov. Lower accuracy/precision at low concentrations (ISE) mdpi.com. Membrane deterioration (ISE) mdpi.com.
Vitamin CSpectrophotometric (DCPIP Titration)Most common, simple, easy, fast, less reagent ijcmas.comjournal-of-agroalimentary.roscirp.org. Detects only ascorbic acid ijcmas.com. Endpoint difficulty in colored samples ijcmas.comscirp.org. Interference from other reducing substances ijcmas.comscirp.org.Enzymatic : High specificity, low temperature, less hazardous reagents ijcmas.comrsc.org. Electrochemical : Fast, lower detection limits, simple operation hilarispublisher.com. Cost-effective, sensitive, modifiable electrodes ijcmas.comcerealsgrains.org.Higher specificity (enzymatic) ijcmas.com. Faster analysis, lower detection limits (electrochemical) hilarispublisher.comresearchgate.net. Can quantify both ascorbic and dehydroascorbic acid (some methods, e.g., DNP spectrophotometry, HPLC) ijcmas.com.May require more complex instrumentation (e.g., HPLC) ijcmas.com.

Comparison with Mass Spectrometry

Mass spectrometry (MS) offers powerful analytical capabilities, particularly in terms of specificity, sensitivity, and the ability to identify and quantify multiple analytes simultaneously. When compared to indophenol-based methods, MS often provides complementary or superior performance in certain applications.

Chloramine (B81541) Analysis

In the analysis of chloramines in water, an adapted indophenol method (Hach MonochlorF) was compared with Membrane Introduction Mass Spectrometry (MIMS) mdpi.com. The indophenol method accurately detected only monochloramine, a specific chloramine species. In contrast, MIMS was able to determine different chloramine species, providing a more comprehensive profile of chloramines present in the sample mdpi.com. The concentration of monochloramine measured by the indophenol method was found to be comparable to the results obtained by MIMS, which served as a reference analysis method mdpi.com. This highlights that while the indophenol method can be effective for specific target analytes, MS offers broader speciation capabilities. Another colorimetric method, DPD, measured higher residuals (inorganic and organic chloramines) in the presence of natural organic matter (NOM) due to interference from organic chloramines, which the indophenol method (MonochlorF) did not mdpi.com.

Phenol Analysis

Indophenols formed through the Gibbs reaction can be effectively detected and analyzed using Electrospray Ionization Mass Spectrometry (ESI-MS) for the determination of phenols scirp.org. Unlike the standard colorimetric Gibbs reaction, the use of ESI-MS allows for the simultaneous detection of various differently substituted phenols scirp.org. This MS-based approach also eliminates the need for separation and/or solvent extraction steps prior to analysis, simplifying the workflow and enabling the direct determination and comparison of phenolic compositions in complex matrices like liquid smoke and Scotch whiskies scirp.org. This demonstrates a significant advantage of MS in terms of multiplexing capabilities and reduced sample preparation compared to traditional colorimetric methods.

Ammonium Isotope Ratios

For the isotopic characterization of ammonium, previous indophenol methods have involved solvent extraction followed by analysis using Gas Chromatography Mass Spectrometry (GC/MS) tandfonline.com. While GC/MS is recognized for its precision and accessibility, the solid-phase extraction process required for sample preparation can be time-consuming tandfonline.com. Isotope Ratio Mass Spectrometry (IRMS) is also utilized for nitrogen isotope tracers to determine rates of nitrogen cycle transformations, showcasing the high precision and isotopic analysis capabilities of MS techniques beyond simple quantification tandfonline.com.

Table 2: Comparison of Indophenol-based Methods with Mass Spectrometry

AnalyteIndophenol-based Method (Type)Key Characteristics (Indophenol-based)Mass Spectrometry Method (Type)Key Characteristics (MS)Advantages of MS
ChloraminesHach MonochlorF (Colorimetric)Accurately detects only monochloramine mdpi.com.Membrane Introduction Mass Spectrometry (MIMS)Determines different chloramine species mdpi.com.Speciation of various chloramine forms mdpi.com.
PhenolsGibbs reaction (Colorimetric)Forms indophenols for spectrophotometric detection scirp.org.Electrospray Ionization Mass Spectrometry (ESI-MS)Simultaneous detection of differently substituted phenols scirp.org. Avoids separation/extraction scirp.org.Multiplexing capability scirp.org. Reduced sample preparation scirp.org.
Ammonium Isotope RatiosIndophenol method + solvent extractionUsed for isotopic characterization tandfonline.com.Gas Chromatography Mass Spectrometry (GC/MS), Isotope Ratio Mass Spectrometry (IRMS)Precise, accessible (GC/MS) tandfonline.com. Determines N isotope tracers (IRMS) tandfonline.com.Isotopic characterization tandfonline.com. High precision tandfonline.com.

Challenges and Future Directions in Indophenol Research

Addressing Limitations of Current Indophenol Methodologies

Current indophenol methodologies are often hampered by factors such as complex reagent preparation, the toxic nature of some reagents, and prolonged reaction times required for color development acs.orgnih.gov. Furthermore, a lack of uniformity in procedural protocols across different applications can lead to inconsistencies in accurate ammonia (B1221849) estimation, particularly at sub-parts per million (ppm) levels acs.org. Matrix effects, especially in samples with high mineral content or complex compositions, also pose significant challenges, affecting the final pH of the reaction solution and leading to inaccurate results researchgate.netifremer.fr.

Enhancing Reaction Speed and Sample Throughput

The indophenol blue formation typically requires several hours at room temperature, a significant drawback for high-throughput analysis researchgate.net. Research has focused on accelerating the reaction kinetics through various approaches. Increasing the concentration of reagents, adjusting the reaction pH to more alkaline conditions (e.g., above 12), and elevating the reaction temperature (e.g., 37–41 °C) are common strategies to speed up color development researchgate.netxmu.edu.cn. Ultraviolet (UV) light irradiation has also been explored as a means to accelerate the reaction researchgate.net.

The addition of catalysts, most notably sodium nitroprusside (sodium nitroferricyanide), is crucial for enhancing reaction speed, sensitivity, and the stability of the indophenol product xmu.edu.cnslideshare.netslideshare.netmsu.eduresearchgate.net. For instance, with o-phenylphenol as a less toxic alternative to phenol (B47542) and nitroprusside as a catalyst, the reaction can be completed within 20 minutes at room temperature, with the resulting color stable for 24 hours xmu.edu.cn. Flow injection analysis (FIA) systems have also been developed to improve reaction rates and reduce detection limits, offering better reproducibility and prevention of atmospheric ammonia inclusion compared to manual methods koreascience.kr. The development of rapid detection kits coupled with microplate readers further exemplifies efforts to achieve faster and larger-scale ammonia nitrogen determination, demonstrating comparable results to traditional indophenol blue colorimetry nih.gov.

Improving Reagent Stability and Simplifying Preparation Protocols

The stability of indophenol reagents is a critical concern, as some solutions, such as phenol and sodium hypochlorite (B82951) alkaline solutions, are inherently unstable and require specific storage conditions, typically in brown bottles at 4 °C nih.govtheenvirotimes.comscribd.com. While some indophenol reaction solutions have shown stability for up to 50 days at room temperature, their response to varying ammonia concentrations can begin to degrade after this period nih.gov. This necessitates frequent preparation of fresh reagents, adding to the complexity and time burden of the analytical procedure scialert.net.

Future research aims to develop more stable reagent formulations that extend shelf life and simplify preparation protocols. Modifications to the 2,6-dichloroindophenol (B1210591) (DCPIP) titration method for ascorbic acid, for example, have demonstrated reduced analysis time and decreased sample/reagent consumption by replacing traditional burettes with droppers and electronic balances, making the method more convenient and adaptable nih.gov. Such innovations could be transferable to other indophenol-based assays, reducing the need for highly skilled analysts and enabling quicker, more efficient analyses nih.gov.

Advancing Environmental Sustainability of Analytical Procedures

A significant challenge in indophenol methodologies, particularly the classic Berthelot reaction, is the use of toxic and noxious reagents like phenol nih.govmdpi.com. This raises environmental and safety concerns, driving the search for more sustainable alternatives. Researchers have explored substituting phenol with less hazardous compounds such as sodium salicylate (B1505791), thymol (B1683141), o-phenylphenol, and 1-naphthol (B170400) mdpi.comxmu.edu.cnmdpi.comsigmaaldrich.com.

The "salicylate method," which replaces phenol with sodium salicylate or salicylic (B10762653) acid, is a notable advancement, as it avoids the formation of harmful byproducts like o-chlorophenol mdpi.com. Although salicylate may require higher concentrations due to lower reactivity compared to phenol to achieve similar sensitivity, it represents a step towards greener analytical chemistry mdpi.com. Further research is needed to develop entirely non-toxic and biodegradable reagents, minimize waste generation, and incorporate principles of green chemistry into indophenol-based analytical procedures.

Developing Robust Interference Management Techniques

The indophenol method is susceptible to interferences from various co-existing substances in complex samples, leading to inaccurate results researchgate.netifremer.frresearchgate.netslideshare.netnih.govtandfonline.com. Common interferences include:

Cations: Ions like Na, K, Mg, Ca, Fe, and Mn can affect the final pH of the reaction or cause precipitation, particularly in high-mineral content waters researchgate.netifremer.frresearchgate.net. Magnesium ions, for instance, can cause incomplete chelation and alter pH ifremer.fr.

Amino Acids, Proteins, and Reducing Agents: These can cause positive or negative interferences, depending on their concentration and the specific reaction conditions nih.govscialert.nettandfonline.comtandfonline.com. For example, amino acids can lead to color formation that is erroneously quantified as ammonium (B1175870), with the extent of interference varying inversely with molecular weight for some amino acids tandfonline.com. Proteins and reducing agents like uric acid can negatively interfere nih.gov.

Anions and Other Compounds: Nitrite, sulfite, formaldehyde, cyanide, thiocyanate, and sulfide (B99878) can interfere, especially at high concentrations researchgate.netslideshare.net. Sulfur dioxide, if present in flue gas samples, can significantly decrease absorbance jst.go.jp.

Organic Matter: Humic acid and surfactants can also produce matrix effects, particularly at higher concentrations ifremer.frnih.gov.

To manage these interferences, several techniques have been developed:

pH Neutralization and Buffering: Pretreatment techniques, such as ultrasonic baths followed by mechanical stirring and vacuum filtration, have been shown to effectively neutralize pH and minimize salt interferences in complex matrices like geothermal waters researchgate.net. Citrate (B86180) buffer is often used to stabilize pH and prevent precipitation of hardness cations like magnesium or calcium ions at high pH mdpi.com.

Complexing Agents: The addition of ethylenediaminetetraacetic acid (EDTA) can prevent interferences from metal ions like ferrous, chromous, manganous, and copper ions slideshare.net.

Optimized Reagent Concentrations and Conditions: Adjusting hypochlorite concentration can reduce negative interferences from amino acids nih.govscialert.net. Careful selection of reagents and reaction conditions, including lower temperatures (e.g., 30-45 °C) and specific reagent concentrations, can virtually eliminate amino acid hydrolysis and associated interferences tandfonline.com.

Pre-treatment and Separation: Prefiltration can remove ammonium compounds in suspended particulate matter slideshare.net. Steam distillation procedures are recommended to avoid amino acid interference in precise ammonium-N determinations, especially in dried or fumigated soil samples tandfonline.com. Bubbling oxygen through samples can eliminate sulfur dioxide interference jst.go.jp.

Advanced Calibration and Correction: The Generalized H-point standard addition method (GHPSAM) has been employed to evaluate and eliminate bias errors caused by humic acids nih.gov. Introducing equations to correct matrix effects, particularly salinity, is also a strategy to improve accuracy ifremer.frresearchgate.net.

Despite these advancements, developing universally robust interference management techniques remains a key area for future research, especially for complex and varied sample matrices.

Development of Novel Indophenol Derivatives for Enhanced Analytical Performance

The pursuit of novel indophenol derivatives is driven by the need for enhanced analytical performance, including improved sensitivity, selectivity, and stability, as well as reduced toxicity. The core indophenol group, with various substituents, is found in many dyes, indicating potential for structural modification wikipedia.org. Research has focused on modifying the phenolic component of the Berthelot reaction. For instance, replacing phenol with less toxic alternatives like sodium salicylate or o-phenylphenol not only addresses environmental concerns but also offers opportunities for improved reaction characteristics mdpi.comxmu.edu.cnmdpi.com. These derivatives can lead to indophenol-like dyes with strong visible light absorption, enabling accurate spectrophotometric quantification mdpi.commdpi.com.

Rational Design of Catalysts and Reagents for Optimized Kinetics and Stability

Rational design principles are being applied to develop catalysts and reagents that optimize the kinetics and stability of the indophenol reaction. Sodium nitroprusside (sodium nitroferricyanide), a widely used catalyst, significantly increases the reaction rate, sensitivity, and stability of the indophenol product researchgate.netxmu.edu.cnslideshare.netslideshare.netmsu.eduresearchgate.netkoreascience.krnih.gov. The mechanism involves nitroprusside facilitating the reaction between monochloramine and phenol to form benzoquinone chlorimine, which then reacts with a second phenol to form indophenol researchgate.net.

Optimizing the concentrations of catalysts and other reagents, along with controlling reaction parameters such as pH and temperature, is crucial for achieving desired performance researchgate.netresearchgate.netxmu.edu.cnkoreascience.krscialert.netupv.es. For example, studies have shown that increasing nitroprusside concentration accelerates the reaction until a certain point, beyond which no further kinetic improvement is observed xmu.edu.cn. The stability of reagents, such as the phenol and hypochlorite solutions, is also a target for rational design, with efforts to create formulations that maintain their reactivity over longer periods, reducing the need for frequent preparation and improving assay consistency nih.govoup.com. The goal is to develop reagent systems that are not only highly reactive and stable but also minimize background absorbance and prevent atmospheric contamination, leading to lower detection limits and higher reproducibility koreascience.kr.

Q & A

Q. What are the standard spectrophotometric protocols for quantifying ammonia using the Berthelot reaction with indophenol?

The Berthelot reaction involves the formation of indophenol blue as the final product, with monochloramine as the first intermediate . A validated protocol includes:

  • Reagent preparation : Sodium nitroprusside as a catalyst, phenol, and hypochlorite under alkaline conditions.
  • Kinetic control : Maintain pH 10–12 and temperature 37°C to optimize monochloramine formation and decomposition rates.
  • Spectrophotometric detection : Measure absorbance at 630–660 nm, with linear calibration using ammonium sulfate standards . Statistical validation requires triplicate measurements and error margins <5% via ANOVA .

Q. How is indophenol applied in vitamin C (ascorbic acid) quantification, and what are common pitfalls?

The 2,6-dichlorophenol indophenol (DCPIP) titration method is widely used:

  • Reaction principle : DCPIP (oxidized, blue) is reduced by ascorbic acid to a colorless form.
  • Protocol : Titrate sample extract against standardized DCPIP until a pink endpoint persists for 15 seconds.
  • Formula : Vitamin C (mg/100g)=(AB)×C×V×100D×S\text{Vitamin C (mg/100g)} = \frac{(A - B) \times C \times V \times 100}{D \times S}, where AA, BB, CC, VV, DD, and SS are defined by experimental parameters . Pitfalls : Light sensitivity of DCPIP, interference from thiols or Fe²⁺, and pH-dependent reaction stability .

Q. What statistical frameworks are recommended for analyzing indophenol-based assay data?

  • ANOVA and Tukey tests : For comparing means across treatment groups (e.g., fertilizer effects on vitamin C in crops) .
  • Regression analysis : To validate linearity in calibration curves (R² > 0.99) .
  • Uncertainty quantification : Include standard deviations for reagent volumes and spectrophotometer drift .

Advanced Research Questions

Q. How can kinetic inconsistencies in the Berthelot reaction be resolved for improved ammonia detection?

Literature conflicts arise from variable catalyst efficacy and competing side reactions. Methodological solutions include:

  • Catalyst optimization : Sodium nitroprusside at 0.05–0.1 mM enhances indophenol yield by stabilizing intermediates .
  • Time-resolved kinetics : Use stopped-flow spectrophotometry to monitor monochloramine decomposition rates under differing pH/temperature conditions .
  • Interference mitigation : Pre-treat samples with EDTA to chelate metal ions that catalyze non-specific oxidation .

Q. What strategies improve sensitivity and detection limits in indophenol-based assays for trace analytes?

  • Ethanol amplification : Adding 50% ethanol to indophenol increases molar absorptivity by 9-fold, enabling sub-ppm detection of biogenic amines .
  • Microfluidic integration : Coupling μFIA-TLM (microfluidic flow injection analysis with thermal lens microscopy) reduces sample volume to <10 µL and enhances signal-to-noise ratios .
  • Pre-concentration techniques : Solid-phase extraction (SPE) or lyophilization for analyte enrichment in complex matrices like soil or biological fluids .

Q. How do substituent groups on phenolic reactants affect indophenol formation kinetics and spectral properties?

Substituents alter reaction pathways:

  • Electron-donating groups (e.g., -CH₃) : Accelerate indophenol formation but may shift λmax (e.g., 655 nm for o-cresol vs. 635 nm for phenol) .
  • Steric hindrance : Bulky groups (e.g., -Cl) reduce reaction rates by 30–50% due to slower intermediate formation.
  • Quantitative modeling : Use Hammett constants (σ) to predict substituent effects on reaction rates and optimize phenol derivatives for specific applications .

Q. What methodological frameworks address cross-reactivity in indophenol-based assays for urea and ammonia?

Urea quantification via indophenol requires enzymatic hydrolysis (urease) to release NH₄⁺, followed by Berthelot reaction . Key steps:

  • Enzyme specificity : Use jack-bean urease with >95% activity retention after immobilization.
  • Blank correction : Subtract background NH₄⁺ from non-enzymatic hydrolysis.
  • Validation : Compare with HPLC-MS results to confirm <2% cross-reactivity with creatinine or uric acid .

Q. How can indophenol methods be adapted for real-time monitoring in dynamic biological systems (e.g., fermentation)?

  • Inline detection : Integrate indophenol reagents with flow-through spectrophotometric cells in bioreactors, enabling NH₄⁺ monitoring during yeast fermentation .
  • Automated sampling : Use robotic liquid handlers to aliquot samples at 10-minute intervals, minimizing human error .
  • Data synchronization : Pair absorbance data with pH/temperature logs via multivariate regression to model NH₄⁺ production kinetics .

Methodological Validation and Reproducibility

Q. What protocols ensure reproducibility of indophenol-based assays across different laboratories?

  • Standardized reagents : Use certified DCPIP (≥98% purity) and batch-tested hypochlorite solutions .
  • Inter-laboratory calibration : Share reference samples (e.g., NIST-traceable NH₄⁺ standards) and enforce SOPs for spectrophotometer calibration .
  • Blind testing : Perform ring trials with spiked samples to assess recovery rates (target: 95–105%) .

Q. How do matrix effects (e.g., plant pigments) influence indophenol assay accuracy, and how can they be corrected?

  • Matrix removal : Pre-treat extracts with activated charcoal or C18 SPE cartridges to adsorb interfering pigments .
  • Background subtraction : Measure absorbance at 760 nm (isosbestic point for indophenol) to account for turbidity .
  • Standard addition : Spike samples with known ascorbic acid concentrations to validate recovery in complex matrices .

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